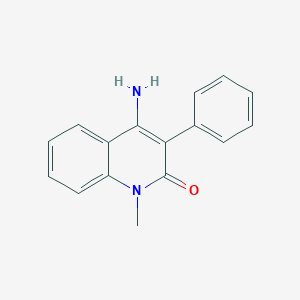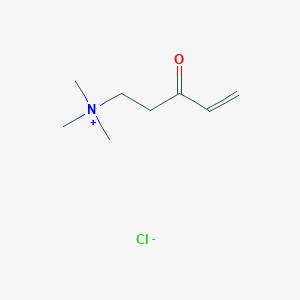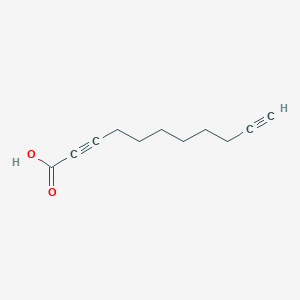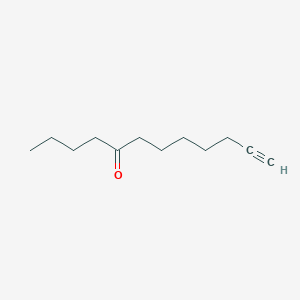![molecular formula C17H9ClF3NO3 B14433108 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene CAS No. 83054-06-2](/img/structure/B14433108.png)
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a nitro and trifluoromethyl group
Métodos De Preparación
The synthesis of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: The addition of a chloro group to the naphthalene ring.
Phenoxy Substitution: The attachment of the phenoxy group to the naphthalene ring.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene can be compared with similar compounds such as:
- 4-Chloro-3-(trifluoromethyl)nitrobenzene
- 2-Chloro-5-nitrobenzotrifluoride
- 4-Chloro-3-(trifluoromethyl)phenol
These compounds share structural similarities but differ in their specific substituents and positions, leading to variations in their chemical properties and applications. The presence of the naphthalene ring in this compound adds to its uniqueness and potential for diverse applications.
Propiedades
Número CAS |
83054-06-2 |
|---|---|
Fórmula molecular |
C17H9ClF3NO3 |
Peso molecular |
367.7 g/mol |
Nombre IUPAC |
1-chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene |
InChI |
InChI=1S/C17H9ClF3NO3/c18-14-6-8-15(12-4-2-1-3-11(12)14)25-16-7-5-10(22(23)24)9-13(16)17(19,20)21/h1-9H |
Clave InChI |
JKKYFBZJPBNYRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)



![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)




